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aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

MOCVD Precursor Vapor Pressure Sublimation Enthalpy

Aluminum hexafluoroacetylacetonate, systematically designated as aluminum (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate and commonly abbreviated Al(hfac)₃, is a homoleptic coordination complex of Al(III) with a fluorinated β-diketonate ligand. This compound belongs to the class of volatile metal β-diketonate precursors [3.0.CO;2-M" target="_blank">1].

Molecular Formula C15H3AlF18O6
Molecular Weight 651.16 g/mol
CAS No. 15306-18-0
Cat. No. B092093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
CAS15306-18-0
Molecular FormulaC15H3AlF18O6
Molecular Weight651.16 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Al+3]
InChIInChI=1S/3C5H2F6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2;
InChIKeyGEVTXESHPUFYIB-JVUUZWNBSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Hexafluoroacetylacetonate (CAS 15306-18-0) – Procurement & Selection Profile


Aluminum hexafluoroacetylacetonate, systematically designated as aluminum (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate and commonly abbreviated Al(hfac)₃, is a homoleptic coordination complex of Al(III) with a fluorinated β-diketonate ligand. This compound belongs to the class of volatile metal β-diketonate precursors [1]. Its fully fluorinated ligand framework confers fundamentally different physical and chemical properties compared to non-fluorinated or partially fluorinated analogs, directly impacting precursor delivery stability, deposition fidelity, and end-material functionality in advanced manufacturing and catalysis workflows.

Why Generic Substitution Fails for Al(hfac)₃ in Precursor and Catalyst Supply Chains


A technologist cannot simply interchange Al(hfac)₃ with Al(acac)₃, Al(tfa)₃, or Al(thd)₃ and expect equivalent performance. The fluorination pattern on the β-diketonate ligand governs the enthalpy of sublimation, which fundamentally dictates vapor pressure delivery and thermal budget in CVD/ALD systems [1]. Furthermore, the decomposition pathway is altered such that Al(tfa)₃ introduces catastrophic carbon contamination into the film, whereas Al(hfac)₃ yields a clean oxide [2]. The enhanced Lewis acidity of the Al(III) center, induced by the electron-withdrawing CF₃ groups, also alters catalytic initiation kinetics, making ligand selection a critical performance variable rather than a trivial substitution decision [3].

Quantitative Differentiation Evidence: Al(hfac)₃ vs. Comparator β-Diketonates


Sublimation Enthalpy and Volatility: Al(hfac)₃ Requires ~46% Less Energy for Vaporization than Al(acac)₃

The enthalpy of sublimation (ΔHsub) directly correlates with the energy required to deliver a precursor into the gas phase. In a systematic thermogravimetric study across multiple metals, the M(hfac)₃ derivatives exhibited a ΔHsub value that is only approximately 54% of that of the corresponding M(acac)₃ complexes. This effect is consistent across the series and is independent of the metal center [1]. This means that Al(hfac)₃ achieves comparable vapor phase concentrations at significantly lower operating temperatures, reducing thermal budget and the risk of premature ligand decomposition during precursor delivery.

MOCVD Precursor Vapor Pressure Sublimation Enthalpy

Film Purity in CVD: Al(hfac)₃ Delivers Carbon-Free Al₂O₃ Films, Directly Outperforming Al(tfa)₃

A direct head-to-head gas-phase decomposition study of Al(hfa)₃ and Al(tfa)₃ within an atmospheric pressure argon reactor (320–480 °C) demonstrated a critical purity divergence. The decomposition of Al(hfa)₃ resulted exclusively in the deposition of aluminum oxide films. In contrast, the decomposition of Al(tfa)₃ under identical conditions led to the deposition of Al₂O₃ that contained significant quantities of carbon [1]. Carbon incorporation is a detrimental contaminant that degrades the electrical insulating properties of the dielectric film.

Thin Film Deposition Chemical Vapor Deposition Dielectric Films

Melting Point and Physical State: Al(hfac)₃ Remains a Liquid Precursor at Temperatures Where Al(acac)₃ is a Solid

The physical state of a precursor critically affects its handling and delivery mechanism. Vendor technical specifications consistently report a melting point of 70–73 °C for Al(hfac)₃ [1]. In stark contrast, Al(acac)₃ is a high-melting solid with a melting point of 190–193 °C . This differential means that at a heated precursor vessel temperature of 85–150 °C, Al(hfac)₃ is in a clean, homogeneous liquid state ideal for liquid-injection or bubbler-based vapor delivery, while Al(acac)₃ remains a solid and must rely solely on sublimation, which can suffer from inconsistent surface area evolution and mass transfer limitations.

Precursor Delivery Liquid Injection CVD Thermal Properties

Catalytic Activity of Derived Al₂O₃: Al(hfac)₃-Derived Oxide Outperforms Standard γ-Alumina in Alcohol Dehydration

The catalytic properties of the oxide obtained from the thermal decomposition of a precursor can be a differentiating factor for catalyst manufacturing. In a comparative study of aluminium chelate thermal degradation, the Al₂O₃ obtained by the decomposition of aluminium hexafluoroacetylacetonate presented a higher catalytic activity for the dehydration reaction of ethanol than a standard reference catalyst (γ-alumina activated in air at 500 °C) [1]. This suggests that the decomposition pathway of the fluorinated precursor generates a surface acidity or morphology uniquely suited to dehydration chemistry.

Heterogeneous Catalysis Acid Catalysis Metal Oxide Synthesis

Lewis Acidity: Enhanced Electron-Withdrawing Effect of Fully Fluorinated Ligands Relative to Acetylacetonate

The electron-withdrawing trifluoromethyl groups in the hfac ligand significantly enhance the Lewis acidity of the coordinated metal center. Metal complexes of the hexafluoroacetylacetonate conjugate base exhibit enhanced volatility and Lewis acidity relative to analogous complexes derived from acetylacetone [1]. For the specific heteroleptic Al(III) complexes derived from Al(hfac)₃, this enhanced Lewis acidity at the metal center translates into effective initiation for the ring-opening polymerization of racemic lactide, achieving controlled molecular weights up to 30,300 g·mol⁻¹ and narrow polydispersities (Mw/Mn = 1.10–1.32) [2]. While the direct quantitative comparison for the homoleptic Al(hfac)₃ complex is not isolated, the ligand effect is a well-established class-level property.

Lewis Acid Catalysis Ligand Design Coordination Chemistry

Crystal Structure Identity: First Structural Resolution of Al(hfac)₃ Confirming Its Homoleptic Integrity

For procurement and quality control, unambiguous structural confirmation of the compound as received is critical. The crystal structure of aluminum tris(hexafluoroacetylacetonate), Al(hfac)₃, was definitively reported for the first time in 2007 [1]. A subsequent independent single-crystal X-ray diffraction study confirmed that the Al(hfac)₃ complex is trigonal, belonging to the P-3c1 space group, with unit cell parameters a = 17.8944(11) Å, c = 12.4061(11) Å, and a volume of 3440.3(4) ų (T = 150(2) K) [2]. This homoleptic, anhydrous, neutral molecular structure is distinct from the hydrate adducts observed for other metal hexafluoroacetylacetonates such as Sc(hfac)₃·H₂O, and confirms that the compound does not incorporate adventitious water under controlled conditions.

X-ray Crystallography Coordination Geometry Structural Identity

Recommended Application Scenarios Where Al(hfac)₃ Differentiates Outright


Low-Thermal-Budget MOCVD of High-Purity Al₂O₃ Dielectric Films for Microelectronics

Based on the direct head-to-head evidence that Al(hfac)₃ deposits pure, carbon-free Al₂O₃ while Al(tfa)₃ introduces carbon contamination [1], and that its ΔHsub is ~54% of Al(acac)₃ [2], this compound is the rational procurement choice for MOCVD processes targeting gate dielectrics, passivation layers, or insulator films on thermally sensitive semiconductor substrates where both purity and low substrate temperatures are non-negotiable.

Liquid-Injection ALD Systems Requiring Consistent Mass Flow Control

The melting point of 70–73 °C allows Al(hfac)₃ to be maintained as a clean liquid in heated source vessels without risk of recrystallization, unlike Al(acac)₃ (mp 190–193 °C) which remains a solid across typical bubbler operating ranges [1]. This physical state advantage is critical for high-volume manufacturing environments where liquid-injection ALD is the platform of choice, providing the superior pulse repeatability necessary for conformal coating of high-aspect-ratio structures.

Synthesis of Heteroleptic Aluminum Initiators for Lactide Ring-Opening Polymerization

Evidence demonstrates that Al(hfac)₃ serves as an effective precursor for heteroleptic Al-OiPr initiators that polymerize racemic lactide with controlled molecular weights up to 30,300 g·mol⁻¹ and narrow polydispersities (1.10–1.32) [1]. The electron-withdrawing nature of the hfac ligand enhances the Lewis acidity of the aluminum center, a feature not replicated by acetylacetonate-supported initiators. Researchers developing biodegradable polymer synthesis workflows should prioritize Al(hfac)₃ over Al(acac)₃ as the starting synthon.

Synthesis of High-Activity Dehydration Catalysts via Metal-Organic Precursor Thermolyis

For catalytic chemists, the Al₂O₃ generated from the thermal decomposition of Al(hfac)₃ has been shown to possess a higher catalytic activity for ethanol dehydration than standard γ-alumina activated at 500 °C [1]. This positions Al(hfac)₃ as a superior single-source precursor for the preparation of specialized acid catalysts where surface fluorine retention or specific morphologies induced by the fluorinated ligand decomposition pathway yield a functional advantage over commercial oxide powders.

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